molecular formula C8H8BrI B1287019 2-Bromo-5-iodo-1,3-dimethylbenzene CAS No. 689260-53-5

2-Bromo-5-iodo-1,3-dimethylbenzene

Cat. No.: B1287019
CAS No.: 689260-53-5
M. Wt: 310.96 g/mol
InChI Key: QFHHDLIXCIGLBS-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where two methyl groups are attached to the benzene ring at positions 1 and 3, a bromine atom at position 2, and an iodine atom at position 5. This compound is typically found as a colorless crystalline solid or white solid and is slightly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-iodo-1,3-dimethylbenzene can be synthesized through the bromination and iodination of 1,3-dimethylbenzene. The typical synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Bromo-5-iodo-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-dimethylbenzene in chemical reactions typically involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions. The bromine and iodine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-1,3-dimethylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse reactivity and the ability to participate in a wide range of chemical reactions. The combination of electron-donating methyl groups and electron-withdrawing halogen atoms provides a unique electronic environment that can be exploited in various synthetic applications .

Properties

IUPAC Name

2-bromo-5-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHDLIXCIGLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609596
Record name 2-Bromo-5-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689260-53-5
Record name 2-Bromo-5-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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